

# Spectroscopic Profile of 1,3,5-Trimethyladamantane: A Technical Guide

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## Compound of Interest

Compound Name: 1,3,5-Trimethyladamantane

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **1,3,5-trimethyladamantane** (C<sub>13</sub>H<sub>22</sub>, MW: 178.31 g/mol), a saturated tricyclic hydrocarbon. The unique cage-like structure of the adamantane core and its derivatives makes them valuable building blocks in medicinal chemistry and materials science. Accurate spectroscopic characterization is therefore essential for confirming structure and purity. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1,3,5-trimethyladamantane** and outlines the general experimental protocols for obtaining such data.

## Data Presentation

The following tables summarize the available quantitative spectroscopic data for **1,3,5-trimethyladamantane**.

Table 1: <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Carbon Type
Data not explicitly found in search results	C (quaternary)
Data not explicitly found in search results	CH (methine)
Data not explicitly found in all search results	CH <sub>2</sub> (methylene)
Data not explicitly found in search results	CH <sub>3</sub> (methyl)

Note: A general <sup>13</sup>C NMR spectrum is available on PubChem, but specific peak assignments were not found in the search results. Further analysis would be required to assign the specific chemical shifts.

Table 2: Mass Spectrometry (MS) Data

m/z	Interpretation
178	Molecular Ion (M <sup>+</sup> )[1][2][3]
163	[M - CH <sub>3</sub> ] <sup>+</sup>
107	Further fragmentation
Additional fragmentation peaks are visible in the mass spectrum but are not individually listed here.	

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Vibration Mode
~2950-2850	C-H stretch (alkane)
~1465	CH <sub>2</sub> scissoring
~1380	CH <sub>3</sub> bending

Note: A specific IR spectrum for **1,3,5-trimethyladamantane** was not found. The data presented are characteristic absorptions for alkanes and methyl groups.

## Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures for the spectroscopic analysis of **1,3,5-trimethyladamantane**, based on standard methods for adamantane derivatives and hydrocarbons.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton environments in the **1,3,5-trimethyladamantane** molecule.

Methodology:

- **Sample Preparation:** A small quantity (typically 5-25 mg) of **1,3,5-trimethyladamantane** is dissolved in a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectra.
- **$^1\text{H}$  NMR Acquisition:** A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay that allows for full relaxation of all protons, and a spectral width that encompasses all proton resonances.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled  $^{13}\text{C}$  NMR spectrum is acquired. Due to the lower natural abundance of the  $^{13}\text{C}$  isotope, a greater number of scans and a longer relaxation delay are typically required compared to  $^1\text{H}$  NMR.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

### Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1,3,5-trimethyladamantane**.

Methodology:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities. For GC-MS, a dilute solution of the compound in a volatile solvent is injected into the GC.
- **Ionization:** Electron Ionization (EI) is a common method for analyzing alkanes. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (a radical cation) and subsequent fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or magnetic sector).
- **Detection:** An electron multiplier or other suitable detector records the abundance of each ion at a specific  $m/z$  value.
- **Data Analysis:** The output is a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ . The peak with the highest  $m/z$  value often corresponds to the molecular ion, and the other peaks represent fragment ions.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1,3,5-trimethyladamantane**. As a saturated hydrocarbon, the IR spectrum is expected to be relatively simple, showing characteristic C-H stretching and bending vibrations.

Methodology:

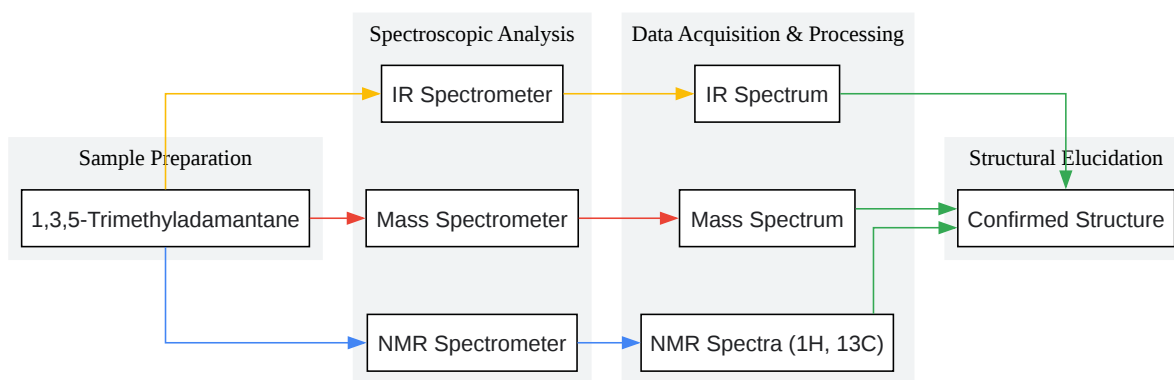
- **Sample Preparation:** Since **1,3,5-trimethyladamantane** is a solid or oil at room temperature, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon

tetrachloride,  $\text{CCl}_4$ ). For a solid, a KBr pellet can also be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.
- **Data Acquisition:** A background spectrum (of the salt plates, solvent, or KBr pellet alone) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.
- **Data Analysis:** The spectrum is a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). The positions and intensities of the absorption bands are correlated with specific molecular vibrations to identify the functional groups present.

## Mandatory Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **1,3,5-trimethyladamantane**.



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General workflow for spectroscopic analysis.

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